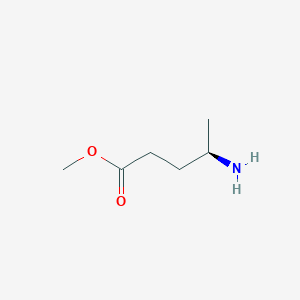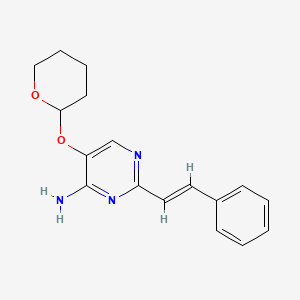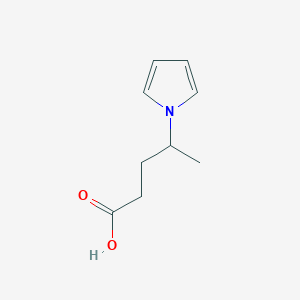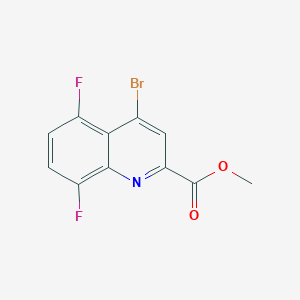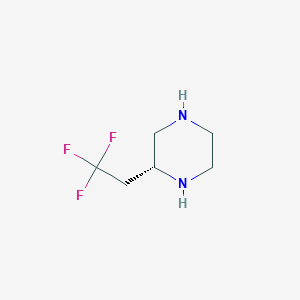
(R)-2-(2,2,2-Trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,2,2-Trifluoroethyl)piperazine is a chiral compound characterized by the presence of a piperazine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,2,2-Trifluoroethyl)piperazine typically involves the reaction of piperazine with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran or dimethylformamide, and bases such as sodium hydride or potassium carbonate are employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-2-(2,2,2-Trifluoroethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,2,2-Trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Sodium hydride in dimethylformamide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines.
Scientific Research Applications
®-2-(2,2,2-Trifluoroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(2,2,2-Trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the piperazine ring.
2-(2,2,2-Trifluoroethyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
2-(2,2,2-Trifluoroethyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
®-2-(2,2,2-Trifluoroethyl)piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m1/s1 |
InChI Key |
FAXXAILEMUPCBP-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)CC(F)(F)F |
Canonical SMILES |
C1CNC(CN1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


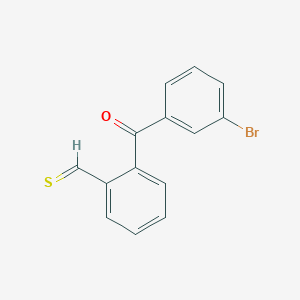
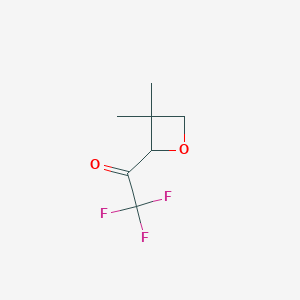
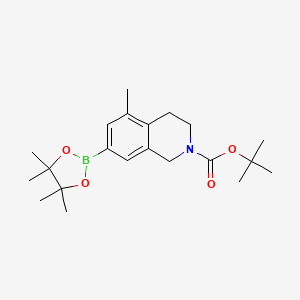
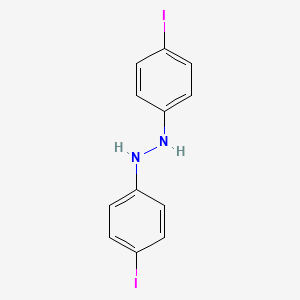
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
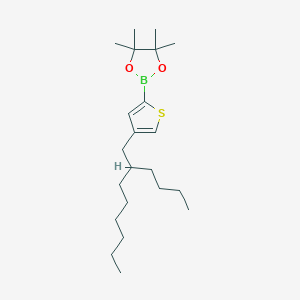
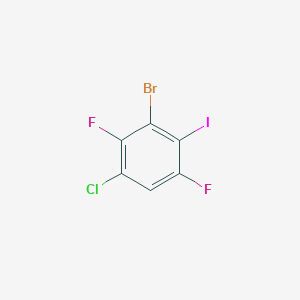
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)

amino]benzoic acid](/img/structure/B15200078.png)
